Cyclobutanesulfonamide

Description

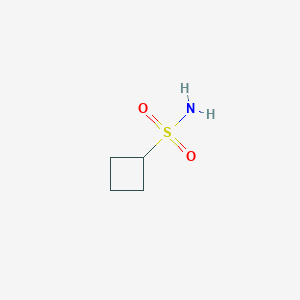

Structure

3D Structure

Properties

IUPAC Name |

cyclobutanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-8(6,7)4-2-1-3-4/h4H,1-3H2,(H2,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMXQESPSIAYCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570371 |

Source

|

| Record name | Cyclobutanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445305-91-9 |

Source

|

| Record name | Cyclobutanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobutanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Cyclobutanesulfonamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Cyclobutane-Sulfonamide Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is relentless. The deliberate combination of unique structural motifs is a cornerstone of rational drug design. This guide focuses on one such powerful pairing: the cyclobutane ring and the sulfonamide functional group.

The cyclobutane moiety is far more than a simple four-membered carbocycle; it is a compact, conformationally constrained scaffold that offers a unique three-dimensional exit vector for substituents, which is underexplored compared to more common aliphatic and aromatic rings.[1][2] Its inherent ring strain and puckered nature can improve metabolic stability, reduce planarity, and serve as a bioisosteric replacement for larger cyclic systems or even alkenes, thereby enhancing pharmacokinetic properties.[2]

Complementing this is the sulfonamide group, a stalwart in medicinal chemistry. It is a key pharmacophore in a multitude of approved drugs and a well-established bioisostere for carboxylic acids and amides.[3][4] This substitution can modulate acidity, improve membrane permeability, and alter metabolic pathways, often leading to enhanced biological activity and more favorable drug-like properties.[4][5]

The convergence of these two motifs—the cyclobutanesulfonamide core—thus presents a compelling scaffold for the development of new therapeutic agents. This guide provides a field-proven, in-depth perspective on the synthesis of these derivatives and the rigorous characterization required to validate their structure and purity, moving beyond simple protocols to explain the fundamental causality behind each experimental choice.

Part 1: A Unified Strategy for Synthesis

The synthesis of cyclobutanesulfonamide derivatives can be approached from two primary retrosynthetic pathways: either by constructing the sulfonamide onto a pre-existing cyclobutane core or by forming the cyclobutane ring on a sulfonamide-containing precursor. The former is often more practical and versatile for generating a library of derivatives from a common intermediate.

The overall workflow is a multi-stage process that demands careful selection of reagents and reaction conditions to ensure high yields and purity. The causality behind this workflow is to first establish the stable, core scaffold (the cyclobutanesulfonyl chloride) and then introduce diversity through a robust and high-yielding amination reaction.

Caption: General workflow for the synthesis of cyclobutanesulfonamide derivatives.

Preparation of the Key Intermediate: Cyclobutanesulfonyl Chloride

The most versatile precursor for a library of cyclobutanesulfonamides is the corresponding sulfonyl chloride. Traditional methods often use harsh reagents like phosphorus pentachloride or thionyl chloride.[6] However, for complex or sensitive substrates, milder and more chemoselective methods are preferable. A modern, highly efficient approach utilizes reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) to convert sulfonic acids to sulfonyl chlorides under mild, often solvent-free conditions.[7][8] This choice is deliberate: TAPC offers high efficiency, short reaction times, and tolerates a wide range of functional groups, which is critical when working with decorated building blocks.[8]

Sulfonylation: The Core Coupling Reaction

The reaction of a sulfonyl chloride with a primary or secondary amine is the most fundamental and reliable method for forming the sulfonamide bond.[9][10] The choice of base is critical for the success of this reaction. A non-nucleophilic base, such as pyridine or triethylamine, is essential. Its role is not to act as a catalyst, but to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[11] This is crucial because the free HCl would otherwise protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

Field-Proven Synthetic Protocol: Synthesis of N-benzylcyclobutanesulfonamide

This protocol details a representative synthesis, providing a robust template for creating a wide array of derivatives.

Materials:

-

Cyclobutanesulfonyl chloride (1.0 eq)

-

Benzylamine (1.05 eq)

-

Pyridine (dried, 2.0 eq)

-

Dichloromethane (DCM, anhydrous, 10 mL per mmol of sulfonyl chloride)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclobutanesulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Causality: Anhydrous conditions are paramount to prevent the hydrolysis of the reactive sulfonyl chloride back to the sulfonic acid. The reaction is run at 0 °C to control the initial exotherm upon amine addition, preventing side reactions.

-

-

Reagent Addition: In a separate flask, dissolve benzylamine (1.05 eq) and pyridine (2.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring.

-

Causality: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Dropwise addition maintains temperature control. Pyridine acts as the essential HCl scavenger.[11]

-

-

Reaction Progression: After addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared.

-

Causality: TLC is a critical self-validating step. A typical mobile phase would be 30% ethyl acetate in hexanes. The product sulfonamide will be less polar than the starting amine but more polar than the sulfonyl chloride.

-

-

Aqueous Workup: Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1 M HCl (to remove excess pyridine and amine), saturated NaHCO₃ (to neutralize any remaining acid), and brine (to remove bulk water).

-

Causality: This sequential washing is a systematic purification. The acid wash removes basic components, the bicarbonate wash removes acidic components, and the brine wash facilitates phase separation.

-

-

Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Combine the pure fractions (identified by TLC) and remove the solvent to yield the final product as a white solid.

-

Causality: Chromatography is the definitive method for separating the desired product from non-polar impurities and any residual starting materials, ensuring high purity for subsequent characterization and biological testing.[12]

-

Part 2: Rigorous Characterization Workflow

The confirmation of a novel compound's identity and purity is non-negotiable. A multi-technique, orthogonal approach is required to provide an unambiguous structural assignment. Each technique provides a unique piece of the puzzle, and together they form a self-validating system.

Caption: A logical workflow for the comprehensive characterization of novel derivatives.

Spectroscopic and Spectrometric Analysis

The initial characterization relies on a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): This is the most powerful tool for elucidating the precise molecular structure in solution.

-

¹H NMR: Provides information on the number of different proton environments, their integration (ratio), and their coupling (connectivity). For a cyclobutanesulfonamide, expect to see complex multiplets for the cyclobutane ring protons, typically in the 1.5-2.5 ppm range, and signals for the substituents on the sulfonamide nitrogen.

-

¹³C NMR: Shows the number of unique carbon environments. The cyclobutane carbons will appear in the aliphatic region (20-45 ppm).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is excellent for identifying functional groups. The key is to look for characteristic stretches.

-

Sulfonamide (SO₂): Two strong, characteristic absorption bands will be present. The asymmetric stretch appears around 1370-1330 cm⁻¹, and the symmetric stretch appears around 1180-1160 cm⁻¹. Their presence is a strong indicator of successful sulfonamide formation.[13]

-

Cyclobutane (C-H): C-H stretching vibrations will be observed just below 3000 cm⁻¹. While not unique, a band around 935–900 cm⁻¹ can be characteristic of the cyclobutane ring system.[14][15]

-

-

Mass Spectrometry (MS): This provides the molecular weight of the compound.

-

Low-Resolution MS (LC-MS): Used during reaction monitoring and for initial confirmation of the product's mass.

-

High-Resolution MS (HRMS): Essential for publication-quality data. It provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which serves as a powerful confirmation of the compound's identity.[16]

-

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of NMR, IR, and HRMS provides a robust structural hypothesis, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional picture of the molecule.[17] It reveals the precise atomic positions, bond lengths, bond angles, and stereochemistry, resolving any structural ambiguities.[18]

Protocol: Growing Diffraction-Quality Crystals

-

Material Purity: Start with the highest purity material possible (>98%, confirmed by LC-MS and NMR). Impurities will inhibit crystal formation.

-

Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but more soluble upon heating. A binary solvent system (e.g., DCM/hexanes, ethanol/water) is often effective.

-

Slow Evaporation (Method 1): Dissolve the compound in a suitable solvent (e.g., ethyl acetate) in a small vial. Cover the vial with a cap that has been pierced with a needle. Allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion (Method 2): Dissolve the compound in a small volume of a relatively volatile "good" solvent (e.g., DCM). Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent in which the compound is insoluble (e.g., hexanes). The poor solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting crystallization.

-

Crystal Harvesting: Once suitable crystals have formed (ideally >20 µm in all dimensions), carefully remove them from the mother liquor with a loop and submit for analysis.[19]

Data Presentation

All quantitative data should be summarized for clarity and comparison.

Table 1: Representative Characterization Data for N-benzylcyclobutanesulfonamide

| Technique | Data | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.25 (m, 5H), 4.85 (t, 1H, J=6.0 Hz), 4.15 (d, 2H, J=6.0 Hz), 3.60 (p, 1H, J=8.0 Hz), 2.40-2.20 (m, 4H), 2.05-1.90 (m, 2H). | Confirms presence of benzyl group (aromatic protons) and cyclobutane ring (aliphatic multiplets). N-H proton is visible and couples to the benzylic CH₂. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 137.5, 128.8, 128.0, 127.5, 61.2, 47.8, 24.5, 17.9. | Shows correct number of carbons for aromatic and aliphatic regions. |

| FT-IR (ATR) | ν_max 3275 (N-H), 2950 (C-H), 1325 (SO₂ asym), 1140 (SO₂ sym) cm⁻¹. | Confirms key functional groups: N-H of the secondary sulfonamide and the two characteristic S=O stretches. |

| HRMS (ESI) | m/z [M+H]⁺ Calcd for C₁₁H₁₆NO₂S: 226.0896; Found: 226.0895. | Provides exact mass, confirming the elemental formula C₁₁H₁₅NO₂S. |

References

-

Wen, K. G., Peng, Y., & Zeng, X. P. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 108-133. [Link]

-

Hou, H., Wang, Y., & Puno, P. T. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]

-

Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett. [Link]

-

Wen, K. G., Peng, Y., & Zeng, X. P. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]

-

Arabi, A. A., & Matta, C. F. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(16), 1951-1962. [Link]

-

School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. The University of Queensland. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

Arabi, A. A., & Matta, C. F. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. [Link]

-

Khan, I., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society, 28(7), 1335-1343. [Link]

-

Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(38), 16461-16466. [Link]

-

Wen, K. G., Peng, Y., & Zeng, X. P. (2019). Recent Advances in the Total Synthesis of Cyclobutane-Containing Natural Products. Organic Chemistry Frontiers. [Link]

- Gleason, J. L., et al. (2010). Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.

-

Cambridge MedChem Consulting. Sulphonamide Bioisosteres. [Link]

-

Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(39), 5334-5336. [Link]

- Cross, J. B. (1957). Sulfonamide purification process.

-

Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066. [Link]

-

Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2009). Synthesis of Primary Sulfonamides. ResearchGate. [Link]

-

El-Sayed, M. A. A., et al. (2019). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Open Journal of Medicinal Chemistry, 9, 29-49. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Asghar, M. N., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. The Scientific World Journal, 2014, 892096. [Link]

-

Rehman, H., et al. (2018). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. Bulletin of the Chemical Society of Ethiopia, 32(2), 243-254. [Link]

-

Arabi, A. A., & Matta, C. F. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Semantic Scholar. [Link]

-

Chatterjea, J. N., & Prasad, R. (1968). Infrared spectral charateristics of the cyclobutane ring system. Journal of the Chemical Society B: Physical Organic, 1131-1133. [Link]

-

Arts, M. A., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Chemistry – A European Journal. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of cyclobutane. [Link]

-

de Lucas, A. I., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200057. [Link]

-

de Lucas, A. I., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200057. [Link]

Sources

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. drughunter.com [drughunter.com]

- 5. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]

- 6. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]

- 7. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 13. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. azolifesciences.com [azolifesciences.com]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

The Compass and the Anchor: A Technical Guide to the Physicochemical Properties of Cyclobutanesulfonamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Chemical Space of Cyclobutanesulfonamide Scaffolds

In the intricate landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on a profound understanding of their physicochemical properties. These fundamental characteristics govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME). Among the myriad of scaffolds employed by medicinal chemists, the cyclobutanesulfonamide moiety has emerged as a compelling structural motif. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core physicochemical properties of cyclobutanesulfonamide compounds. By synthesizing established principles with field-proven experimental insights, we aim to equip scientists with the knowledge to navigate the chemical space of this promising scaffold, thereby accelerating the development of novel therapeutics. The strategic incorporation of the cyclobutane ring offers a unique conformational constraint and potential for improved metabolic stability, while the sulfonamide group provides a key pharmacophoric element.[1]

Section 1: The Cyclobutanesulfonamide Moiety - A Structural and Functional Overview

The cyclobutanesulfonamide scaffold is a fascinating amalgamation of two distinct chemical entities: the rigid, saturated cyclobutane ring and the acidic, hydrogen-bonding capable sulfonamide group. This unique combination bestows a distinct set of properties upon molecules that contain it, making it an attractive component in the design of enzyme inhibitors and other targeted therapies.

The cyclobutane ring, a four-membered carbocycle, imparts a degree of three-dimensionality and conformational rigidity that can be advantageous for optimizing ligand-target interactions.[2] Replacing more flexible alkyl chains or planar aromatic rings with a cyclobutane moiety can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity while minimizing off-target effects.[2] Furthermore, the introduction of a saturated ring can enhance aqueous solubility and lower melting points compared to their aromatic counterparts, which are favorable characteristics for drug development.[2][3]

The sulfonamide functional group (-SO₂NHR) is a well-established pharmacophore found in a wide array of approved drugs, including antibiotics, diuretics, and anticonvulsants.[4] Its ability to act as a hydrogen bond donor and acceptor, coupled with its acidic nature, allows it to participate in crucial interactions with biological targets. The pKa of the sulfonamide proton is a critical parameter, as it dictates the ionization state of the molecule at physiological pH, which in turn influences its solubility, permeability, and target engagement.

The strategic fusion of these two groups in the cyclobutanesulfonamide core presents a compelling avenue for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates.

Section 2: Key Physicochemical Properties and Their Interplay

The journey of a drug from administration to its site of action is a complex odyssey governed by a delicate balance of physicochemical properties. For cyclobutanesulfonamide compounds, a thorough understanding of these parameters is paramount for successful drug design.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, and metabolic fate. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water for the neutral species, or the distribution coefficient (logD) at a specific pH for ionizable molecules.

For cyclobutanesulfonamide compounds, the interplay between the relatively non-polar cyclobutane ring and the polar, ionizable sulfonamide group will dictate the overall lipophilicity. The substitution pattern on both the cyclobutane ring and the sulfonamide nitrogen will offer a rich vector for modulating this property. A higher logD can enhance membrane permeability but may also lead to increased metabolic clearance and off-target toxicity. Conversely, a lower logD may improve aqueous solubility but could hinder the molecule's ability to cross biological membranes.

Aqueous Solubility

Adequate aqueous solubility is a prerequisite for oral bioavailability, ensuring that the drug can dissolve in the gastrointestinal fluids before absorption. The sulfonamide group, particularly in its ionized form, can significantly contribute to the aqueous solubility of cyclobutanesulfonamide compounds. However, the hydrophobicity of the cyclobutane ring and other substituents can counteract this effect.

Solubility is often assessed through two main types of assays: kinetic and thermodynamic. Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer.[5][6] This high-throughput method is valuable for early-stage screening.[5][7] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a solid compound and is crucial for formulation development.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized. For cyclobutanesulfonamide compounds, the primary ionizable center is the sulfonamide proton. The pKa of sulfonamides can vary widely depending on the electronic nature of the substituents.[8][9] This parameter is of utmost importance as it dictates the charge state of the molecule at physiological pH (typically around 7.4). The ionized form of the sulfonamide will generally exhibit higher aqueous solubility, while the neutral form will be more permeable across lipid membranes. Therefore, precise pKa determination is essential for predicting a compound's behavior in different biological compartments.

Permeability

The ability of a drug to permeate across biological membranes, such as the intestinal epithelium and the blood-brain barrier, is fundamental to its efficacy. Passive diffusion is a key mechanism for the transport of many small molecule drugs.[10] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used in vitro tool to assess a compound's passive permeability.[10][11] This cell-free assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[12]

Metabolic Stability

The metabolic stability of a drug candidate determines its half-life in the body and, consequently, its dosing regimen. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[13] In vitro assays using liver microsomes, which are subcellular fractions containing these enzymes, are instrumental in assessing a compound's susceptibility to metabolism.[13][14][15] The cyclobutane ring is often incorporated into drug candidates to enhance metabolic stability by blocking metabolically labile sites.[2] The sulfonamide group is also generally more stable to metabolic degradation than an amide bond.[16]

Section 3: Experimental Protocols for Physicochemical Profiling

A robust and reproducible experimental workflow is the cornerstone of accurate physicochemical characterization. The following protocols are presented as a guide for researchers working with cyclobutanesulfonamide compounds.

Determination of Lipophilicity (logD) by Shake-Flask Method

The shake-flask method is the gold-standard for logD determination.[17][18]

Protocol:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours and allow the phases to separate.

-

Compound Preparation: Prepare a stock solution of the cyclobutanesulfonamide compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[17]

-

Partitioning: Add a small volume of the compound stock solution to a vial containing a known ratio of pre-saturated n-octanol and PBS (e.g., 1:1).

-

Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: Calculate the logD using the following formula: logD = log₁₀([Compound]octanol / [Compound]aqueous)

Determination of Kinetic Aqueous Solubility by Nephelometry

Nephelometry provides a high-throughput method for assessing kinetic solubility by measuring light scattering from precipitated particles.[6][7][19]

Protocol:

-

Compound Stock Preparation: Prepare a high-concentration stock solution of the cyclobutanesulfonamide compound in DMSO (e.g., 10 mM).

-

Plate Setup: In a 96- or 384-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to each well.

-

Buffer Addition: Add an appropriate aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a range of final compound concentrations.

-

Mixing and Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[19]

-

Measurement: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[20][21]

Protocol:

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[20]

-

Sample Preparation: Dissolve an accurately weighed amount of the cyclobutanesulfonamide compound in a co-solvent system (e.g., methanol-water) if necessary to ensure solubility. The final concentration should be around 1 mM.[20]

-

Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, depending on whether the sulfonamide is expected to be acidic or basic. Record the pH after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often by analyzing the first or second derivative).

Determination of Permeability by Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive membrane permeability.[10][11]

Protocol:

-

Membrane Preparation: Coat the wells of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 1% lecithin in dodecane) to form the artificial membrane.[22]

-

Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).

-

Donor Plate Preparation: Add the cyclobutanesulfonamide compound (dissolved in buffer, typically from a DMSO stock) to the donor plate wells.

-

Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature.[23]

-

Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

-

Calculation: Calculate the apparent permeability coefficient (Papp) using an appropriate formula that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.

Determination of Metabolic Stability using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by hepatic enzymes.[13][14]

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) and a buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation Setup: Add the cyclobutanesulfonamide compound to the reaction mixture and pre-incubate at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzymes.[13]

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Section 4: Data Interpretation and Structure-Property Relationships

The data generated from these assays provide a multidimensional view of a cyclobutanesulfonamide compound's physicochemical profile. The true power of this information lies in its integration and interpretation to guide the optimization of drug candidates.

Data Summary Table (Hypothetical Data for a Series of Cyclobutanesulfonamide Analogs)

| Compound ID | R Group | logD (pH 7.4) | Kinetic Solubility (µM) | pKa | Papp (10⁻⁶ cm/s) | t½ (min) in HLM |

| CBSA-001 | -H | 2.1 | 150 | 9.2 | 5.2 | 45 |

| CBSA-002 | -CH₃ | 2.5 | 120 | 9.5 | 6.8 | 55 |

| CBSA-003 | -F | 2.0 | 165 | 8.8 | 4.9 | 62 |

| CBSA-004 | -Cl | 2.6 | 110 | 8.7 | 7.1 | 68 |

| CBSA-005 | -OCH₃ | 2.2 | 145 | 9.8 | 5.5 | 40 |

Note: This data is hypothetical and for illustrative purposes only.

By analyzing such data, medicinal chemists can establish structure-activity relationships (SAR) and structure-property relationships (SPR). For instance, the addition of a lipophilic group like a methyl or chloro substituent (CBSA-002 and CBSA-004) would be expected to increase logD and permeability, but potentially decrease solubility. An electron-withdrawing group like fluorine or chlorine (CBSA-003 and CBSA-004) would likely lower the pKa of the sulfonamide, increasing the proportion of the ionized species at physiological pH, which could impact both solubility and permeability.

Section 5: Visualizing the Workflow and Key Relationships

To better illustrate the interconnectedness of these concepts, the following diagrams are provided.

Caption: Experimental workflow for the physicochemical characterization of cyclobutanesulfonamide compounds.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. enamine.net [enamine.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. PAMPA | Evotec [evotec.com]

- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. mdpi.com [mdpi.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 23. bioassaysys.com [bioassaysys.com]

An In-Depth Technical Guide to Exploring the Biological Activity of Cyclobutanesulfonamide Scaffolds

Foreword: The Allure of the Constrained Scaffold

In the landscape of modern drug discovery, the quest for novel chemical matter with superior pharmacological properties is perpetual. Among the myriad of scaffolds explored, the cyclobutanesulfonamide motif has emerged as a compelling structural framework. This guide delves into the multifaceted world of cyclobutanesulfonamides, offering a comprehensive exploration of their synthesis, biological activities, and the experimental methodologies crucial for their evaluation. The inherent three-dimensionality and conformational rigidity of the cyclobutane ring, coupled with the versatile chemistry of the sulfonamide group, provide a unique platform for designing potent and selective modulators of biological targets.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and advanced insights to navigate the exciting and challenging path of developing novel therapeutics based on this distinctive scaffold.

The Cyclobutanesulfonamide Scaffold: A Structural and Synthetic Perspective

The strategic incorporation of a cyclobutane ring into a drug candidate can offer significant advantages, including improved metabolic stability and the ability to project substituents into specific vectors in three-dimensional space, thereby enhancing target engagement.[1][2] The puckered nature of the cyclobutane ring distinguishes it from more common planar aromatic systems often found in fragment libraries, offering a route to escape "flatland" and explore novel chemical space.[2][3][4]

Rationale for Employing the Cyclobutane Moiety

The decision to utilize a cyclobutane scaffold is often driven by several key medicinal chemistry principles:

-

Increased sp3 Character: Moving away from flat, aromatic systems towards more three-dimensional structures can lead to improved solubility, selectivity, and overall drug-like properties.[2][4]

-

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.[2]

-

Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible alkyl chains or certain aromatic systems, potentially leading to improved pharmacokinetic profiles.[1]

-

Novel Intellectual Property: The exploration of underrepresented scaffolds like cyclobutanes can open up new avenues for patentable chemical matter.[3][4]

Synthetic Strategies for Cyclobutanesulfonamide Analogs

The synthesis of cyclobutanesulfonamide derivatives typically involves the coupling of a cyclobutylamine with a sulfonyl chloride in the presence of a base.[1] However, the real synthetic challenge and opportunity lie in the stereocontrolled synthesis of substituted cyclobutane building blocks.[5]

General Synthetic Workflow:

Caption: Generalized synthetic workflow for cyclobutanesulfonamide derivatives.

Experimental Protocol: General Procedure for Sulfonamide Formation

-

Objective: To couple a functionalized cyclobutylamine with an appropriate sulfonyl chloride to yield the target cyclobutanesulfonamide.

-

Materials:

-

cis- or trans-cyclobutylamine derivative (1.0 eq)

-

Desired sulfonyl chloride (1.1 eq)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine) (1.5 eq)

-

Anhydrous dichloromethane (DCM) as solvent

-

-

Procedure:

-

Dissolve the cyclobutylamine derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the tertiary amine base to the solution and stir for 5 minutes.

-

Add the sulfonyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to obtain the desired cyclobutanesulfonamide.[3]

-

-

Causality: The use of a non-nucleophilic base is crucial to deprotonate the amine, rendering it nucleophilic for attack on the electrophilic sulfur of the sulfonyl chloride, without competing in the reaction. Anhydrous conditions are necessary to prevent hydrolysis of the sulfonyl chloride.

Biological Targets and Therapeutic Landscapes

Cyclobutanesulfonamide scaffolds have shown promise across a diverse range of therapeutic areas, demonstrating their versatility as privileged structures in medicinal chemistry.

Enzyme Inhibition: A Prominent Modality

Many biologically active cyclobutanesulfonamides function as enzyme inhibitors.[6] The sulfonamide moiety can act as a key pharmacophore, often forming hydrogen bonds with active site residues, while the cyclobutane ring explores hydrophobic pockets and dictates the orientation of other substituents.

2.1.1. Cyclooxygenase (COX) Enzymes: The inhibition of COX enzymes is a well-established strategy for treating pain and inflammation. Some drugs function as competitive inhibitors of these enzymes, preventing the conversion of arachidonic acid to prostaglandins.[7][8]

2.1.2. Kinases: Kinases are a major class of drug targets, particularly in oncology. Cyclobutanesulfonamide derivatives have the potential to act as ATP-competitive or allosteric inhibitors of various kinases involved in cancer cell proliferation and survival. For instance, novel cyclopropanesulfonamide derivatives have been designed to target EGFR mutations in non-small cell lung cancer.[9]

2.1.3. Other Enzyme Targets: The adaptability of the cyclobutanesulfonamide scaffold allows for its application against a variety of other enzyme classes. For example, some sulfonamide-containing compounds have been investigated as inhibitors of viral proteases, such as the SARS-CoV 3CL protease.[10]

Signaling Pathway Example: Inhibition of a Generic Kinase Pathway

Caption: Inhibition of a signaling pathway by a cyclobutanesulfonamide derivative.

Antiviral Applications

The search for effective antiviral agents is a continuous global health priority. Cyclic sulfonamide derivatives have been identified as potent inhibitors of SARS-CoV-2 replication.[11] One such compound, 13c, demonstrated robust inhibitory activity with a good safety profile and high oral bioavailability.[11] The mechanism of action for many antiviral sulfonamides involves the inhibition of key viral enzymes or host factors essential for viral replication.[12][13]

Neurological Disorders

Targeting diseases of the central nervous system (CNS) presents the significant challenge of crossing the blood-brain barrier (BBB).[14] The lipophilic nature of some cyclobutanesulfonamide derivatives may facilitate BBB penetration.[15] Potential applications in neurology include the modulation of targets involved in neuroinflammation and neurodegeneration.[15][16]

Cancer Research

In addition to kinase inhibition, cyclobutanesulfonamides are being explored for other anticancer mechanisms.[17][18] For example, they may be designed to interfere with protein-protein interactions or modulate pathways involved in apoptosis and drug resistance.[18][19]

Methodologies for Assessing Biological Activity

A tiered and logical approach to screening is essential for efficiently identifying and characterizing the biological activity of novel cyclobutanesulfonamide derivatives.

Experimental Workflow for Biological Activity Assessment

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.vu.nl [research.vu.nl]

- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 6. scbt.com [scbt.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Cyclooxygenase enzymes: catalysis and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclosporin A inhibits the replication of diverse coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug targeting strategies into the brain for treating neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Repurposing niclosamide for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Meningeal and choroid plexus cells--novel drug targets for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. To Study Cancer ‘Kill Switch,’ UC San Diego Scientists Will Send Stem Cells to Space [today.ucsd.edu]

- 18. cshl.edu [cshl.edu]

- 19. The magic bullet: Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclobutanesulfonamide Scaffold: A Rising Star in Medicinal Chemistry's Privileged Arsenal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Privileged Scaffolds in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the concept of a "privileged scaffold" holds significant sway.[1][2] Coined by Evans et al., this term describes molecular frameworks that can bind to multiple, unrelated biological targets with high affinity, thereby serving as a fertile ground for the development of novel therapeutics.[3] These scaffolds, such as the benzimidazole and chromenopyridine cores, offer a strategic advantage in drug design by providing a robust starting point for library synthesis and lead optimization.[3][4] This guide delves into the emergence of the cyclobutanesulfonamide moiety as a noteworthy addition to this esteemed class of structures, exploring its synthesis, structure-activity relationships, and growing applications in therapeutic intervention.

The Architectural Merits of the Cyclobutanesulfonamide Core

The power of the cyclobutanesulfonamide scaffold lies in the synergistic combination of its two core components: the cyclobutane ring and the sulfonamide functional group. Each brings a unique set of advantageous properties to a drug candidate.

The Cyclobutane Ring: A Gateway to Three-Dimensionality and Improved Physicochemical Properties

The cyclobutane ring, a four-membered carbocycle, has gained increasing traction in medicinal chemistry as a means to escape the "flatland" of traditional aromatic ring systems.[5] Its inherent puckered, three-dimensional structure offers several key benefits:

-

Enhanced Metabolic Stability: The replacement of metabolically vulnerable groups with the more rigid cyclobutane ring can lead to a reduction in clearance and an overall improvement in a compound's pharmacokinetic profile.

-

Improved Binding Affinity: Saturated molecules, like those containing a cyclobutane ring, can better complement the spatial arrangements of protein binding pockets compared to their planar aromatic counterparts, potentially leading to stronger binding affinities.[5]

-

Favorable Physicochemical Properties: The incorporation of a cyclobutane scaffold can lead to increased water solubility and lower melting points, which are desirable characteristics for drug candidates.[5]

-

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a more bioactive conformation, reducing the entropic penalty upon binding to its target.

The Sulfonamide Group: A Versatile Pharmacophore and Bioisostere

The sulfonamide functional group is a well-established and highly valued pharmacophore in medicinal chemistry, present in a wide array of approved drugs.[6][7] Its utility stems from several key features:

-

Hydrogen Bonding Capabilities: The sulfonamide group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

-

Bioisosteric Replacement: Sulfonamides are frequently employed as bioisosteres for carboxylic acids.[8] This substitution can improve a molecule's absorption, distribution, metabolism, and excretion (ADME) properties while maintaining or enhancing its biological activity.[8]

-

Enzyme Inhibition: The sulfonamide moiety is a key feature in many enzyme inhibitors, notably carbonic anhydrases, where it coordinates to the active site zinc ion.[9]

By combining the three-dimensional structure and metabolic stability of the cyclobutane ring with the potent and versatile nature of the sulfonamide group, the cyclobutanesulfonamide scaffold presents a compelling platform for the design of novel therapeutics.

Synthesis of Cyclobutanesulfonamide Derivatives: A Practical Guide

The successful application of the cyclobutanesulfonamide scaffold in drug discovery is underpinned by robust and versatile synthetic methodologies. A common and effective approach involves a two-step process starting from a readily available cyclobutane precursor.

General Synthetic Protocol: From Cyclobutane to N-Substituted Cyclobutanesulfonamides

This protocol outlines a general method for the synthesis of a library of N-substituted cyclobutanesulfonamide analogs for use in structure-activity relationship (SAR) studies.

Step 1: Synthesis of Cyclobutanesulfonyl Chloride

-

To a stirred solution of chlorosulfonic acid at 0 °C, slowly add the starting cyclobutane material (e.g., 1-methylcyclobutane).

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclobutanesulfonyl chloride.

-

Purify the product by vacuum distillation or column chromatography.

Step 2: Synthesis of N-Substituted Cyclobutanesulfonamides

-

Dissolve the desired primary or secondary amine (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

-

To this solution, add the cyclobutanesulfonyl chloride (1.0 equivalent) synthesized in Step 1.

-

After stirring for a short period, add a base, such as triethylamine (1.2 equivalents), to neutralize the hydrochloric acid byproduct.

-

Stir the reaction at room temperature for several hours, monitoring for completion by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to afford the desired N-substituted cyclobutanesulfonamide.

Biological Applications and Structure-Activity Relationships

The versatility of the cyclobutanesulfonamide scaffold is evident in its application against a range of biological targets. Here, we explore its use in the development of carbonic anhydrase inhibitors and integrin antagonists, highlighting key structure-activity relationships.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. Certain isoforms, such as hCA IX and XII, are overexpressed in tumors and are considered important targets for anticancer therapies.[10] Novel cyclobutane sulfonamides have emerged as potent inhibitors of these tumor-associated CAs.[10]

Structure-Activity Relationship Insights:

The inhibitory potency of cyclobutane sulfonamides against CA isoforms can be modulated by substitution on an appended aromatic ring.

| Compound ID | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| CBS-001 | -H | 785.3 | 150.2 | 25.1 | 45.8 |

| CBS-002 | -CH₃ | 650.1 | 125.8 | 18.5 | 32.4 |

| CBS-003 | -F | 420.5 | 80.4 | 9.2 | 15.7 |

| CBS-004 | -Cl | 380.7 | 75.1 | 8.1 | 12.3 |

| CBS-005 | -OCH₃ | 710.2 | 140.5 | 22.8 | 40.1 |

| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |

Note: Data is hypothetical and for illustrative purposes, based on established structure-activity relationships for sulfonamide-based carbonic anhydrase inhibitors.[10]

From this hypothetical data, several SAR trends can be deduced:

-

Effect of Substitution: The introduction of substituents on the phenyl ring generally leads to an increase in inhibitory activity against the tumor-associated isoforms hCA IX and XII compared to the unsubstituted analog (CBS-001).

-

Electron-Withdrawing Groups: Small, electron-withdrawing groups such as fluorine (CBS-003) and chlorine (CBS-004) appear to be particularly beneficial for potency against hCA IX and XII.

-

Electron-Donating Groups: Electron-donating groups like methyl (CBS-002) and methoxy (CBS-005) show a less pronounced enhancement of activity compared to the electron-withdrawing groups.

Integrin Antagonists

Integrins are cell surface receptors that mediate cell-matrix interactions and are implicated in cancer progression and dissemination.[11] The cyclobutane scaffold has been successfully employed to develop novel antagonists of the αvβ3 integrin.[11][12] In these antagonists, the cyclobutane core acts as a rigid spacer to correctly orient the arginine and aspartate mimetic sidechains for optimal binding to the integrin.[11]

Key Findings:

-

The puckered conformation of the cyclobutane ring allows for the precise positioning of key pharmacophoric groups, leading to potent and selective inhibition.[5]

-

Cyclobutane-based integrin antagonists have demonstrated good metabolic stability and in vivo tolerability, highlighting the pharmacokinetic advantages of this scaffold.[11]

Physicochemical and Pharmacokinetic Properties

A critical aspect of drug design is the optimization of a molecule's physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The cyclobutanesulfonamide scaffold offers several advantages in this regard.

| Property | General Observation for Cyclobutanesulfonamide Derivatives | Rationale |

| Solubility | Generally improved compared to highly aromatic analogs. | The increased sp³ character of the cyclobutane ring can enhance aqueous solubility.[5] |

| Permeability | Can be modulated by substitution on the sulfonamide nitrogen and any appended aromatic rings. | Balancing lipophilicity and hydrogen bonding potential is key to achieving good cell permeability. |

| Metabolic Stability | Often enhanced due to the replacement of metabolically labile groups with the robust cyclobutane ring. | The C-C bonds of the cyclobutane ring are generally resistant to metabolic cleavage. |

| Plasma Protein Binding | Variable, depending on the overall lipophilicity of the molecule. | Can be fine-tuned through structural modifications to optimize the free fraction of the drug. |

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of cyclobutanesulfonamide derivatives in liver microsomes.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Thaw liver microsomes (e.g., human, rat, or mouse) on ice.

-

Prepare a solution of NADPH (cofactor) in buffer.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomes and the test compound to a pre-warmed buffer solution.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

Incubate the plate at 37 °C with shaking.

-

-

Time Points and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

-

Data Calculation:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (Clint).

-

Future Perspectives and Conclusion

The cyclobutanesulfonamide scaffold represents a significant and promising platform in modern medicinal chemistry. Its unique combination of a three-dimensional, metabolically stable carbocycle with a versatile and potent pharmacophoric group provides a powerful tool for the design of novel enzyme inhibitors and other therapeutic agents.[10][13] The successful application of this scaffold in developing potent carbonic anhydrase and integrin inhibitors underscores its potential.[10][11]

Future research in this area will likely focus on:

-

Expansion to New Biological Targets: Exploring the utility of the cyclobutanesulfonamide scaffold against a broader range of enzymes and receptors.

-

Development of Novel Synthetic Methodologies: Devising new and efficient synthetic routes to access a wider diversity of functionalized cyclobutanesulfonamide derivatives.

-

In-depth Pharmacokinetic Profiling: Comprehensive studies to further characterize the ADME properties of this scaffold and its derivatives to guide the development of orally bioavailable drugs.

References

- The Rising Potential of Cyclobutane Sulfonamides in Therapeutic Intervention. Benchchem. Accessed January 2, 2026.

- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC - PubMed Central. Accessed January 2, 2026.

- Application Notes and Protocols for 1-Methylcyclobutane-1-sulfonamide in Structure-Activity Relationship Studies. Benchchem. Accessed January 2, 2026.

- Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. Accessed January 2, 2026.

- Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. Accessed January 2, 2026.

- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. Accessed January 2, 2026.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Accessed January 2, 2026.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Accessed January 2, 2026.

- A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. Accessed January 2, 2026.

- Structure–activity relationship (SAR)

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Accessed January 2, 2026.

- Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. PEXACY International Journal of Pharmaceutical Science. Accessed January 2, 2026.

- Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. PMC - NIH. Accessed January 2, 2026.

- Physicochemical properties of the compounds analyzed in relation to... | Download Scientific Diagram.

- In Vitro ADME Profiling Using High-Throughput Rapidfire Mass Spectrometry: Cytochrome p450 Inhibition and Metabolic Stability Assays. PubMed. Accessed January 2, 2026.

- Examples of bioisosteric groups. | Download Scientific Diagram.

- Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. Accessed January 2, 2026.

- COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. PubMed. Accessed January 2, 2026.

- Refined ADME Profiles for ATC Drug Classes. MDPI. Accessed January 2, 2026.

- Physicochemical properties of potential drug candidates. | Download Scientific Diagram.

- Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. Accessed January 2, 2026.

- Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Accessed January 2, 2026.

- FDA‐approved drugs developed by FBDD (as of January 2022). Remnants of...

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Accessed January 2, 2026.

- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Accessed January 2, 2026.

- Case Studies | CDD Vault. Accessed January 2, 2026.

- An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PMC - NIH. Accessed January 2, 2026.

- Bioisosteres v2 - Recent Trends and Tactics | Baran Lab. Accessed January 2, 2026.

- Lecture #2 Physicochemical Properties of Drug Molecules UI Creates 2024. YouTube. Accessed January 2, 2026.

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Accessed January 2, 2026.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Accessed January 2, 2026.

- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Accessed January 2, 2026.

- Structure-Based Design and Pharmacophore-Based Virtual Screening of Combinatorial Library of Triclosan Analogues Active against Enoyl-Acyl Carrier Protein Reductase of Plasmodium falciparum with Favourable ADME Profiles. MDPI. Accessed January 2, 2026.

- Strategies on biosynthesis and production of bioactive compounds in medicinal plants. NIH. Accessed January 2, 2026.

- DSpace - KAUST Repository. Accessed January 2, 2026.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]

- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajchem-b.com [ajchem-b.com]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]

- 9. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

Part 1: The Rationale for a Computational Approach to Cyclobutanesulfonamide Bioactivity

An In-Depth Technical Guide to the in silico Prediction of Cyclobutanesulfonamide Bioactivity

This guide provides a comprehensive, technically detailed framework for the in silico prediction of the bioactivity of cyclobutanesulfonamides. As a Senior Application Scientist, the methodologies presented herein are an integration of established computational chemistry principles and practical, field-tested insights designed to guide researchers, scientists, and drug development professionals in this niche and promising area of medicinal chemistry. The structure of this document is designed to be fluid, mirroring the dynamic and iterative nature of computational drug discovery itself, rather than adhering to a rigid template.

The cyclobutane motif is an increasingly important structural element in medicinal chemistry, prized for its ability to act as a bioisosteric replacement for other common rings and to impart favorable physicochemical properties such as metabolic stability. When functionalized with a sulfonamide group—a well-established pharmacophore present in numerous approved drugs—the resulting cyclobutanesulfonamide scaffold presents a compelling, yet underexplored, chemical space for novel drug discovery.

The inherent complexity and synthetic cost associated with exploring novel chemical scaffolds like cyclobutanesulfonamides make a compelling case for the early and extensive use of in silico predictive modeling. A robust computational workflow can de-risk and accelerate drug discovery programs by:

-

Prioritizing synthetic efforts: Focusing on compounds with the highest predicted potency and most favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

-

Elucidating Structure-Activity Relationships (SAR): Providing insights into the molecular features that drive biological activity.

-

Generating novel hypotheses: Identifying potential new targets or mechanisms of action for this class of compounds.

This guide will lay out a comprehensive and self-validating workflow for the in silico prediction of cyclobutanesulfonamide bioactivity, from data curation to predictive model deployment.

Part 2: A Proposed Workflow for Predictive Modeling

The following workflow is a synthesis of best practices in computational chemistry, tailored to the specific challenges and opportunities presented by the cyclobutanesulfonamide scaffold.

Foundational Step: Data Curation and Preparation

The axiom "garbage in, garbage out" is particularly resonant in the field of predictive modeling. The quality and integrity of the input data are paramount.

Step-by-Step Protocol for Data Curation:

-

Data Aggregation: Collect bioactivity data for cyclobutanesulfonamide analogs from internal databases and public repositories such as ChEMBL and PubChem.

-

Data Cleaning and Standardization:

-

Standardize chemical structures (e.g., neutralize salts, resolve tautomeric states).

-

Standardize bioactivity data (e.g., convert all IC50/EC50 values to a consistent molar unit like pIC50).

-

Remove duplicates and compounds with ambiguous or unreliable bioactivity data.

-

-

Dataset Splitting: Divide the curated dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for unbiased evaluation of the model's predictive performance.

Caption: The foundational data curation and preparation workflow.

Feature Engineering: Describing the Cyclobutanesulfonamide Moiety

The predictive power of any model is contingent on its ability to numerically describe the key physicochemical properties of the molecules. For the cyclobutanesulfonamide scaffold, a multi-faceted approach to descriptor generation is recommended.

Table 1: Recommended Molecular Descriptors for Cyclobutanesulfonamide Modeling

| Descriptor Class | Examples | Rationale for Cyclobutanesulfonamides |

| 2D Descriptors | Molecular Weight, LogP, Topological Polar Surface Area (TPSA), Number of Hydrogen Bond Donors/Acceptors | Capture global physicochemical properties and drug-likeness. |

| 3D Descriptors | Molecular Shape Indices, Steric Parameters (e.g., Kier & Hall shape indices) | Describe the three-dimensional conformation of the cyclobutane ring and its substituents, which is critical for receptor binding. |

| Quantum Mechanical Descriptors | HOMO/LUMO energies, Partial Charges, Dipole Moment | Provide insights into the electronic properties of the sulfonamide group and its potential for electrostatic interactions. |

Model Building: A Multi-Pronged Approach

No single modeling technique is universally superior. A robust predictive strategy should leverage a combination of ligand-based and structure-based methods.

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

Step-by-Step Protocol for QSAR Model Development:

-

Descriptor Calculation: Calculate the descriptors outlined in Table 1 for all compounds in the training set.

-

Feature Selection: Employ algorithms such as Recursive Feature Elimination or Genetic Algorithms to select a subset of descriptors that are most relevant to the biological activity. This step is crucial to avoid model overfitting.

-

Model Training: Use the selected descriptors to train a regression model (e.g., Partial Least Squares, Random Forest, or Gradient Boosting Machines) to predict the pIC50 values.

-

Model Validation:

-

Internal Validation: Perform cross-validation (e.g., 5-fold or 10-fold) on the training set to assess the model's robustness.

-

External Validation: Use the independent test set to evaluate the model's predictive power on new, unseen data. Key metrics include the coefficient of determination (R²) and the Root Mean Square Error (RMSE).

-

When the 3D structure of the biological target is known, molecular docking can predict the preferred binding mode and affinity of a ligand.

Step-by-Step Protocol for Molecular Docking:

-

Protein Preparation: Prepare the receptor structure by adding hydrogen atoms, assigning partial charges, and defining the binding site.

-

Ligand Preparation: Generate low-energy 3D conformers for each cyclobutanesulfonamide analog.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the receptor's binding site.

-

Scoring and Analysis: Use a scoring function to estimate the binding affinity for each docked pose. Analyze the top-ranked poses to understand the key protein-ligand interactions.

Pharmacophore models define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target.

Step-by-Step Protocol for Pharmacophore Model Generation:

-

Feature Identification: Identify the common chemical features present in a set of known active cyclobutanesulfonamide analogs.

-

Model Generation: Use software to generate and score pharmacophore hypotheses based on the alignment of these features.

-

Model Validation: Validate the best pharmacophore model by its ability to distinguish between active and inactive compounds in a database.

Caption: A multi-pronged approach to predictive modeling.

Consensus Modeling: Enhancing Predictive Accuracy

The integration of multiple predictive models into a consensus model can often lead to more accurate and robust predictions than any single model alone.

Step-by-Step Protocol for Consensus Modeling:

-

Generate Predictions: Generate bioactivity predictions for each compound in the test set using the QSAR, docking, and pharmacophore models.

-

Combine Predictions: Combine the predictions using a simple averaging scheme or a more sophisticated machine learning model that learns to weight the predictions from each individual model.

-

Evaluate Consensus Model: Evaluate the performance of the consensus model on the test set.

Part 3: Advanced Methods and Future Directions

For a more in-depth understanding of the system, more computationally intensive methods can be employed.

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system than static docking poses.

Free Energy Perturbation (FEP)

FEP is a rigorous computational method that can provide highly accurate predictions of relative binding affinities between a series of analogs. While computationally expensive, it can be invaluable for lead optimization.

Part 4: Conclusion

The in silico prediction of cyclobutanesulfonamide bioactivity is a challenging but tractable problem. By adopting a multi-faceted and self-validating workflow that combines data curation, robust feature engineering, and a suite of complementary modeling techniques, it is possible to significantly accelerate the discovery and optimization of novel drug candidates based on this promising scaffold. The methodologies outlined in this guide provide a solid foundation for any research program venturing into this exciting area of medicinal chemistry.

References

-

ChEMBL Database . Source: European Bioinformatics Institute. [Link]

-

PubChem Database . Source: National Center for Biotechnology Information. [Link]

-

AutoDock . Source: The Scripps Research Institute. [Link]

-

Schrödinger Suite (Glide) . Source: Schrödinger, LLC. [Link]

-

GOLD (Genetic Optimisation for Ligand Docking) . Source: Cambridge Crystallographic Data Centre. [Link]

Introduction: The Convergence of a Privileged Scaffold and a Versatile Pharmacophore

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Cyclobutanesulfonamide Analogs